Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
CAS No.: 193902-81-7
Cat. No.: VC20926024
Molecular Formula: C15H22ClN3O2
Molecular Weight: 311.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193902-81-7 |
|---|---|
| Molecular Formula | C15H22ClN3O2 |
| Molecular Weight | 311.81 g/mol |
| IUPAC Name | tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 |
| Standard InChI Key | AHXKEIKOXAWOMF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl |
Introduction
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C₁₅H₂₂ClN₃O₂ and a molecular weight of approximately 311.81 g/mol . This compound belongs to the piperazine class, which is known for its diverse applications in pharmacology and medicinal chemistry.
Synthesis Methods
The synthesis of tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate typically involves reacting 4-(4-amino-2-chlorophenyl)piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine, using dichloromethane as an organic solvent. This process forms the carboxylic acid ester bond characteristic of this compound.
Types of Reactions
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Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
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Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
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Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Substitution | Sodium azide or potassium cyanide | Organic solvents like dichloromethane |
| Oxidation | Potassium permanganate or chromium trioxide | Aqueous solutions |
| Reduction | Lithium aluminum hydride or sodium borohydride | Anhydrous conditions |
| Hydrolysis | Hydrochloric acid or sodium hydroxide | Aqueous solutions |
Biological Activity
Research indicates that compounds similar to tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylaete may exhibit biological activities such as anticancer properties by inhibiting cancer cell proliferation through apoptosis induction. Additionally, they might possess antimicrobial properties due to their structural features.
Applications in Scientific Research
Tert-butlyl derivatives are used extensively as building blocks for synthesizing more complex molecules due to their versatility in chemical reactions. They are also explored for potential therapeutic effects, particularly in drug development within pharmacology.
Comparison with Similar Compounds
Similar compounds include:
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Tert-butlyl derivatives with different halogen substituents on the phenylene ring (e.g., bromo-, fluoro-) which may exhibit distinct reactivity profiles based on their substituents' electronic effects.
The unique presence of a chloro group on this particular derivative influences its reactivity and potential biological interactions compared to other analogs without chlorine substitution.
Detailed Overview: Tert-Butylation
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